molecular formula C22H19BrN4O2 B2720213 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one CAS No. 1357788-47-6

2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one

Cat. No.: B2720213
CAS No.: 1357788-47-6
M. Wt: 451.324
InChI Key: LOFJUFFDHSLXKC-UHFFFAOYSA-N
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Description

2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H19BrN4O2 and its molecular weight is 451.324. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Ring Transformation and Antimicrobial Activity : A study by Abou-Elmagd, El-ziaty, and Abdalha (2015) explored the creation of various heterocycles from a precursor compound, leading to the development of pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, among others. These compounds exhibited significant antimicrobial activities against various bacteria and fungi (Abou-Elmagd et al., 2015).

  • Antiviral Activity of Heterocyclic Systems : Another study by Hashem, Youssef, Kandeel, and Abou-Elmagd (2007) reported the conversion of furanones into heterocyclic systems, including pyridazinones and 1,3,4-oxadiazoles. These compounds were evaluated for their antiviral activities against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1), with some showing promising results (Hashem et al., 2007).

  • Insecticidal Activity of Novel Compounds : Qi, Chen, Wang, Ni, Li, Zhu, and Yuan (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities. Some compounds showed high effectiveness against the diamondback moth (Qi et al., 2014).

Synthesis and Characterization

  • Synthesis of Pyridazinones as Potential Agents : Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, and Kamble (2015) synthesized new pyridazin-3(2H)-one derivatives and assessed their inhibitory effects on various human cancer cell lines. Some derivatives showed potential as anticancer and antiangiogenic agents (Kamble et al., 2015).

  • Synthesis and Reactions of Pyridazino[3′, 4′3, 4]pyrazolo[5, 1-c]-1,2,4-triazines

    : El-Mariah, Hosny, and Deeb (2006) explored the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial activity. They developed various derivatives through reactions with different agents, highlighting the versatility of these compounds in synthesis (El-Mariah et al., 2006).

  • Antioxidant and Anti-Tubercular Activity of Oxadiazole and Pyrazine Derivatives : El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, and Armaković (2018) conducted spectroscopic analysis and computational studies on oxadiazole derivatives, revealing their potential as antioxidants and anti-tubercular agents (El-Azab et al., 2018).

Properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(28)27(25-19)13-20-24-22(26-29-20)17-4-3-5-18(23)12-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFJUFFDHSLXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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